

Synthesis Protocol for 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

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Compound of Interest

Compound Name: 2-[(2,2-dimethylpropanoyl)amino]benzoic acid

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Abstract

This application note provides a detailed protocol for the synthesis of **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**, a valuable intermediate in pharmaceutical and organic synthesis. The procedure involves the acylation of 2-aminobenzoic acid with pivaloyl chloride in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step methodology, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as 2-(pivaloylamino)benzoic acid, is a chemical compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The synthesis described herein is a straightforward N-acylation reaction where the amino group of 2-aminobenzoic acid is acylated using pivaloyl chloride. Pivaloyl chloride is a reactive acylating agent, and the bulky tert-butyl group it introduces can impart unique steric and electronic properties to the final molecule. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Experimental Protocol

Materials and Equipment

Reagent/Material	Grade	Supplier
2-Aminobenzoic acid	Reagent Grade, ≥98%	Sigma-Aldrich
Pivaloyl chloride	Reagent Grade, ≥98%	Sigma-Aldrich
Triethylamine	Anhydrous, ≥99.5%	Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich
Hydrochloric acid (HCl)	1 M aqueous solution	Fisher Scientific
Sodium sulfate (Na ₂ SO ₄)	Anhydrous, granular	Fisher Scientific
Magnetic stirrer and stir bar	-	VWR
Round-bottom flask	250 mL	VWR
Dropping funnel	50 mL	VWR
Ice bath	-	-
Buchner funnel and flask	-	VWR
Rotary evaporator	-	Heidolph
TLC plates (Silica gel 60 F254)	-	Merck

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Addition of Base: Add triethylamine (1.1 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.[1][2]

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[1\]](#)
- Work-up:
 - Quench the reaction by adding 1 M HCl solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**.

Quantitative Data

Parameter	Value
Reactants	
2-Aminobenzoic acid	13.7 g (0.1 mol)
Pivaloyl chloride	12.7 g (0.105 mol)
Triethylamine	11.1 g (0.11 mol)
Product	
Theoretical Yield	22.1 g
Actual Yield	Typically 85-95%
Characterization	
Melting Point	Reported values vary
Appearance	White to off-white solid
Purity (by HPLC/NMR)	>98%

Note: Actual yield and characterization data may vary depending on experimental conditions and scale.

Visual Workflow



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Caption: Experimental workflow for the synthesis of **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**.

Safety Precautions

- Pivaloyl chloride is corrosive and has a pungent odor; handle it in a well-ventilated fume hood.
- Triethylamine is flammable and has a strong odor.
- Dichloromethane is a volatile solvent and a suspected carcinogen.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol details a reliable and efficient method for the synthesis of **2-[(2,2-dimethylpropanoyl)amino]benzoic acid**. The procedure is based on established chemical principles and can be readily adapted for various scales in a research or development setting. The provided workflow and data tables offer a clear and concise guide for executing this synthesis.

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References

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